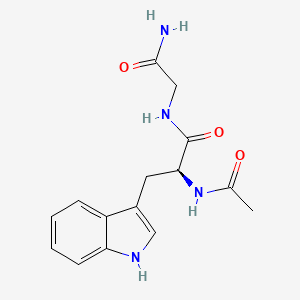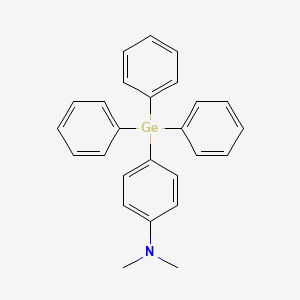
Germane, (p-dimethylaminophenyl)triphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Germane, (p-dimethylaminophenyl)triphenyl-: is an organogermanium compound characterized by the presence of a germanium atom bonded to a (p-dimethylaminophenyl) group and three phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Germane, (p-dimethylaminophenyl)triphenyl- typically involves the reaction of triphenylgermanium chloride with p-dimethylaminophenyl lithium or Grignard reagents. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
Ph3GeCl+LiC6H4N(CH3)2→Ph3GeC6H4N(CH3)2+LiCl
Industrial Production Methods: Industrial production of Germane, (p-dimethylaminophenyl)triphenyl- may involve similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Germane, (p-dimethylaminophenyl)triphenyl- can undergo oxidation reactions, leading to the formation of germanium oxides.
Reduction: The compound can be reduced to form lower oxidation state germanium compounds.
Substitution: It can participate in substitution reactions where the phenyl or (p-dimethylaminophenyl) groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed:
Oxidation: Germanium dioxide (GeO2) and other germanium oxides.
Reduction: Lower oxidation state germanium compounds.
Substitution: Various substituted germanium compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Germane, (p-dimethylaminophenyl)triphenyl- is used as a precursor in the synthesis of other organogermanium compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology and Medicine: Research is ongoing to explore the potential biological activity of organogermanium compounds. Some studies suggest that these compounds may have antioxidant and anticancer properties, although more research is needed to confirm these effects.
Industry: In the industrial sector, Germane, (p-dimethylaminophenyl)triphenyl- is used in the production of semiconductors and other electronic materials. Its ability to form stable bonds with other elements makes it a valuable component in the manufacturing of advanced materials.
Wirkmechanismus
The mechanism by which Germane, (p-dimethylaminophenyl)triphenyl- exerts its effects is primarily through its ability to form stable bonds with other elements. The germanium atom in the compound can interact with various molecular targets, leading to the formation of new compounds with unique properties. The (p-dimethylaminophenyl) group enhances the electron-donating ability of the compound, making it more reactive in certain chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Triphenylgermane: Similar in structure but lacks the (p-dimethylaminophenyl) group.
Triphenylphosphine: Contains phosphorus instead of germanium.
Triphenylsilane: Contains silicon instead of germanium.
Uniqueness: Germane, (p-dimethylaminophenyl)triphenyl- is unique due to the presence of the (p-dimethylaminophenyl) group, which enhances its reactivity and potential applications. The combination of germanium and the (p-dimethylaminophenyl) group provides a unique set of chemical properties that are not found in similar compounds.
Eigenschaften
CAS-Nummer |
73839-80-2 |
|---|---|
Molekularformel |
C26H25GeN |
Molekulargewicht |
424.1 g/mol |
IUPAC-Name |
N,N-dimethyl-4-triphenylgermylaniline |
InChI |
InChI=1S/C26H25GeN/c1-28(2)26-20-18-25(19-21-26)27(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3-21H,1-2H3 |
InChI-Schlüssel |
ZYTAHXDRUJZTLW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


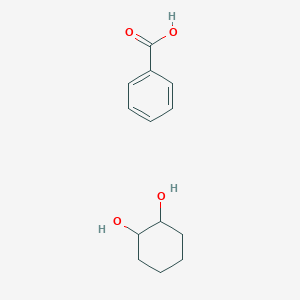
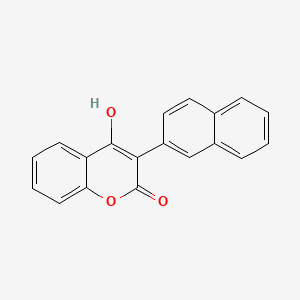
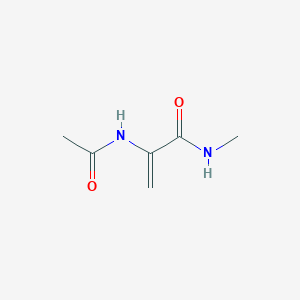
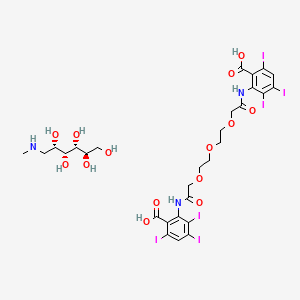

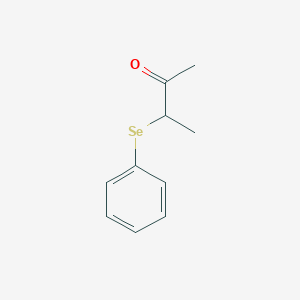
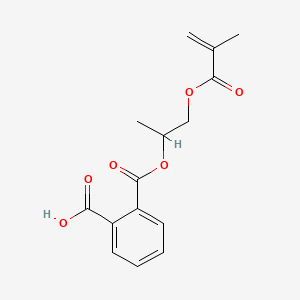
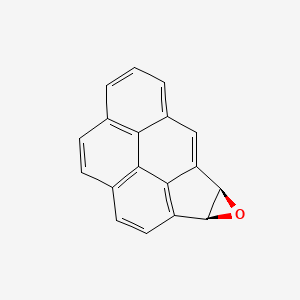
![Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-, monosodium salt](/img/structure/B14464062.png)
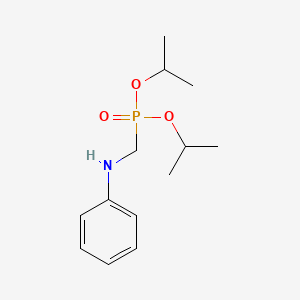
![Diethyl N-[(5-chlorothiophen-2-yl)methoxy]phosphoramidate](/img/structure/B14464081.png)
![2-[(Hydroxymethyl)carbamoyl]-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B14464089.png)
